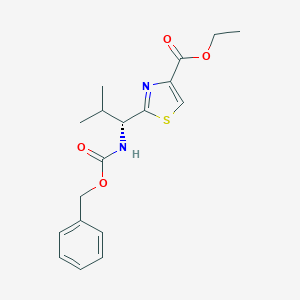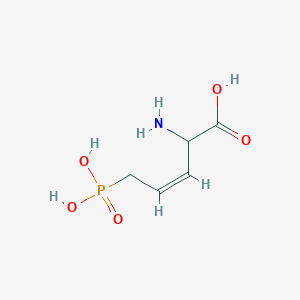
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose, also known as ETC-169, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. This compound is a derivative of glucose, a simple sugar that is essential for cellular metabolism. ETC-169 has been shown to inhibit the growth of cancer cells and has the potential to be used in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose involves the inhibition of glucose uptake by cancer cells. This compound targets the glucose transporter GLUT1, which is overexpressed in many cancer cells. By inhibiting GLUT1, 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose reduces the uptake of glucose by cancer cells, leading to their death. Additionally, 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been shown to inhibit the growth of cancer cells in animal models, further supporting its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose in lab experiments is its specificity for cancer cells. This compound targets the glucose metabolism pathway, which is overactive in cancer cells but not in normal cells. Additionally, 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional cancer treatments. However, one limitation of using 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose. One area of focus is the development of new formulations of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose that improve its solubility and bioavailability. Additionally, researchers are exploring the potential of combining 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose with other cancer treatments to enhance its efficacy. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose, which could help to personalize cancer treatment. Finally, researchers are investigating the potential of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose in other diseases, such as diabetes and Alzheimer's disease, which are also characterized by dysregulated glucose metabolism.
Métodos De Síntesis
The synthesis of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose involves the reaction of 2-deoxy-D-glucose with tetradecanoyl chloride and diethylamine in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to yield 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose. This synthesis method has been optimized to produce high yields of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose with high purity.
Aplicaciones Científicas De Investigación
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the glucose metabolism pathway. Cancer cells have a high demand for glucose to fuel their rapid growth and proliferation. 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose inhibits the uptake of glucose by cancer cells, leading to their death. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer, and has shown promising results.
Propiedades
Número CAS |
124681-17-0 |
|---|---|
Nombre del producto |
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose |
Fórmula molecular |
C23H43NO9 |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
ethyl [1-oxo-1-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]tetradecan-2-yl] carbonate |
InChI |
InChI=1S/C23H43NO9/c1-3-5-6-7-8-9-10-11-12-13-14-19(33-23(31)32-4-2)22(30)24-17(15-25)20(28)21(29)18(27)16-26/h15,17-21,26-29H,3-14,16H2,1-2H3,(H,24,30)/t17-,18+,19?,20+,21+/m0/s1 |
Clave InChI |
YYSMKPHMPHPRRE-POFDQXHJSA-N |
SMILES isomérico |
CCCCCCCCCCCCC(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)OCC |
SMILES |
CCCCCCCCCCCCC(C(=O)NC(C=O)C(C(C(CO)O)O)O)OC(=O)OCC |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)NC(C=O)C(C(C(CO)O)O)O)OC(=O)OCC |
Sinónimos |
2-((2-ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose 2-ECTADG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



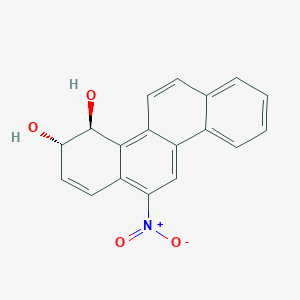
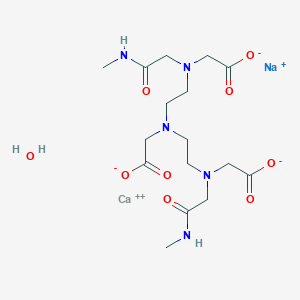
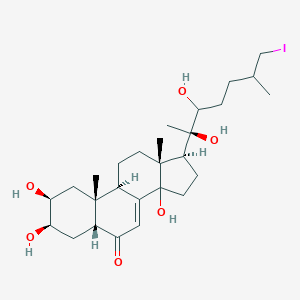
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

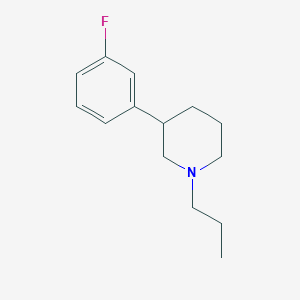
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
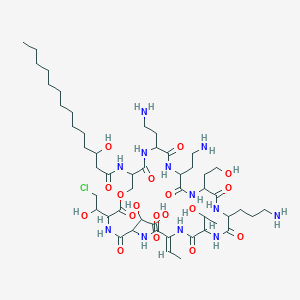


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
